methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate

Description

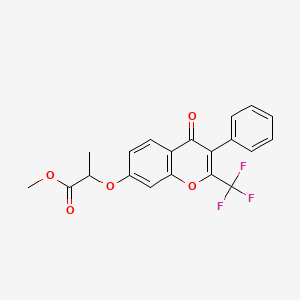

Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate is a synthetic chromen-4-one derivative characterized by a bicyclic chromen core (4H-chromen-4-one) with distinct substituents:

- Position 2: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity due to its strong electron-withdrawing nature.

- Position 3: A phenyl ring, contributing to π-π stacking interactions and hydrophobic binding.

- Position 7: An oxypropanoate methyl ester (-OCH₂COOCH₃), influencing solubility and hydrolysis kinetics.

This compound’s structural design aligns with pharmacologically active flavones and coumarin derivatives, which are known for diverse biological activities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name |

methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O5/c1-11(19(25)26-2)27-13-8-9-14-15(10-13)28-18(20(21,22)23)16(17(14)24)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHLRDHVHRPFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate typically involves the following steps:

Formation of the Chromen Ring: The chromen ring system can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Esterification: The final step involves the esterification of the chromen derivative with methyl propanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted chromen derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its chromen structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate and analogous chromen-4-one derivatives:

Key Structural and Functional Insights:

Trifluoromethyl Group: Unique to the target compound and ’s derivative, this group significantly increases electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs (e.g., ) .

’s 4-methylphenyl substituent balances hydrophobicity and crystallinity via methyl interactions .

Position 7 Functionalization :

- The methyl ester in the target compound is more hydrolysis-prone than amides () but offers faster absorption .

- Sulfonamide () and BOC-protected tyrosinate () groups introduce polarity, affecting solubility and target binding .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Table 2: Physicochemical Properties (Predicted)

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 3.8 | 418.3 | 6 |

| Compound | 3.2 | 324.4 | 3 |

| Compound | 4.5 | 603.5 | 8 |

Critical Analysis of Structural-Activity Relationships (SAR)

- Trifluoromethyl Group: Enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase in anti-inflammatory targets) compared to non-fluorinated analogs .

- Ester vs. Amide Linkages : Esters (target compound) may offer faster onset but shorter half-life than amides () due to hydrolytic susceptibility .

- Phenyl vs. Phenoxy: The phenyl group (target) likely improves π-π stacking with aromatic residues in biological targets compared to phenoxy () .

Biological Activity

Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromen core structure with a trifluoromethyl group that enhances its reactivity and biological activity. The presence of the trifluoromethyl group is particularly significant as it can influence the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that chromen derivatives exhibit strong antioxidant properties. The electron-withdrawing nature of the trifluoromethyl group contributes to enhanced radical scavenging activity, making these compounds potential candidates for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. For instance, compounds similar to this one have demonstrated moderate inhibition against COX-2 and lipoxygenases (LOX), suggesting a potential role in managing inflammatory conditions .

3. Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies indicate that it exhibits significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values suggesting effective growth inhibition. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes and cancer progression, such as COX and lipoxygenases.

- Molecular Docking Studies : Computational studies have revealed that the trifluoromethyl group facilitates hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .

Case Studies

Several case studies have highlighted the efficacy of chromen derivatives in various therapeutic contexts:

- Study on Anti-inflammatory Activity : In a study examining several chromen derivatives, this compound was found to significantly reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS).

- Cytotoxicity Against Cancer Cells : A comparative study evaluated the cytotoxic effects of various chromen derivatives on human cancer cell lines, demonstrating that this compound exhibited comparable or superior activity compared to known anticancer agents .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate?

The synthesis typically involves nucleophilic substitution between 7-hydroxy-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene and methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in acetone or ethanol). Reflux for 8–12 hours yields the ester product. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the compound .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, ester linkage, and chromen-4-one core.

- X-ray crystallography : Resolve π-π stacking interactions (common in chromen derivatives) and confirm trifluoromethyl orientation. Crystallographic parameters (e.g., triclinic P1 space group, unit cell dimensions) should align with similar chromen-4-one structures .

- HRMS : Confirm molecular formula (C₂₀H₁₅F₃O₅) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Antimicrobial effects : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do substituents (trifluoromethyl, phenyl, ester) influence structure-activity relationships (SAR) in this compound?

- Trifluoromethyl : Enhances lipophilicity and metabolic stability. Compare with non-fluorinated analogs to evaluate bioavailability.

- Phenyl group : π-Stacking interactions may improve binding to hydrophobic enzyme pockets (e.g., COX-2).

- Ester vs. carboxylic acid : Hydrolyze the ester to assess if the active form is the free acid. Use pH-dependent stability assays .

Q. What crystallographic insights can explain its reactivity or polymorphism?

Analyze single-crystal X-ray data to identify:

- Intermolecular interactions : π-π stacking (chromen cores) and hydrogen bonding (ester carbonyl with solvent).

- Packing motifs : Triclinic systems (e.g., a = 9.0371 Å, β = 65.865°) may influence solubility and melting points .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., ester hydrolysis products) that may alter activity.

- Dose-response optimization : Adjust dosing intervals to account for rapid clearance of the ester form.

- Comparative studies : Test halogenated analogs (e.g., chloro derivatives) to isolate substituent effects .

Q. What methodologies assess its environmental fate and ecotoxicology?

- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor breakdown via HPLC.

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values.

- Soil adsorption : Measure log Kₒc values to predict mobility in ecosystems .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- HPLC-DAD : Optimize mobile phase (acetonitrile/0.1% formic acid) for peak resolution.

- Validation parameters : Include linearity (R² > 0.999), LOD/LOQ (< 1 µg/mL), and recovery (>95% in spiked plasma) .

Q. What computational approaches predict its drug-likeness or protein interactions?

Q. How does this compound compare to halogenated analogs in terms of stability and efficacy?

- Thermal stability : TGA/DSC to compare decomposition temperatures (e.g., chloro vs. trifluoromethyl derivatives).

- Bioactivity : Chloro-substituted chromens often show higher anticancer activity but lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.